N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline

Description

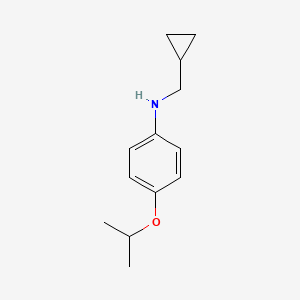

N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline is a substituted aniline derivative characterized by a cyclopropylmethyl group attached to the nitrogen atom and an isopropoxy substituent at the para position of the aromatic ring. For instance, profluralin (), a herbicide with a related N-(cyclopropylmethyl)aniline scaffold, demonstrates the relevance of this structural motif in plant growth regulation. The compound’s molecular formula is inferred as C₁₃H₁₉NO, with a molecular weight of ~205.3 g/mol (based on analogs in and ).

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-4-propan-2-yloxyaniline |

InChI |

InChI=1S/C13H19NO/c1-10(2)15-13-7-5-12(6-8-13)14-9-11-3-4-11/h5-8,10-11,14H,3-4,9H2,1-2H3 |

InChI Key |

GKQKKEVTZPPSAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline typically involves the reaction of 4-(propan-2-yloxy)aniline with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced aniline derivatives.

Substitution: Halogenated, nitrated, or sulfonated aniline derivatives.

Scientific Research Applications

N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The cyclopropylmethyl and propan-2-yloxy groups contribute to the compound’s binding affinity and specificity for these targets. The pathways involved may include signal transduction, enzyme inhibition, or modulation of receptor activity, depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline and related compounds:

Key Research Findings and Differentiation

Agrochemical Potential vs. Profluralin

Profluralin () shares the N-(cyclopropylmethyl)aniline backbone but includes 2,6-dinitro and 4-trifluoromethyl groups, enhancing its herbicidal activity. These electron-withdrawing groups increase reactivity with biological targets (e.g., DNA interactions in weeds).

Steric and Electronic Effects vs. N,N-Diisopropylaniline

N,N-Diisopropylaniline () replaces the cyclopropylmethyl group with two isopropyl groups, reducing steric hindrance and electronic complexity. This simpler structure is less likely to engage in targeted biological interactions, aligning with its use as an industrial intermediate rather than a bioactive agent .

Antioxidant Functionality vs. 4-Isopropoxydiphenylamine

4-Isopropoxydiphenylamine () features a diphenylamine core with an isopropoxy group, enabling radical-scavenging properties as an antioxidant (e.g., in rubber stabilization). The absence of a cyclopropylmethyl group in this compound highlights how nitrogen substituents dictate application-specific stability .

Morpholine Derivatives in Drug Discovery

4-(Morpholin-4-yl)-N-(propan-2-yl)aniline () replaces the isopropoxy group with a morpholine ring, a common pharmacophore in kinase inhibitors. This substitution introduces hydrogen-bonding capabilities absent in the target compound, underscoring the role of para-substituents in medicinal chemistry .

Biological Activity

N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features unique structural components that contribute to its biological activity. The presence of cyclopropylmethyl and propan-2-yloxy groups enhances its steric and electronic properties, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, such as breast and lung cancer cells.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis | |

| A549 (Lung Cancer) | 15 | Cell cycle arrest | |

| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The unique structural features of the compound allow it to bind selectively to these targets, influencing various cellular pathways.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results indicated a promising potential for this compound as a new antimicrobial agent.

- Investigation into Anticancer Effects : Another study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer cell lines. The findings revealed that the compound not only inhibited cell growth but also triggered apoptotic pathways, making it a candidate for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.